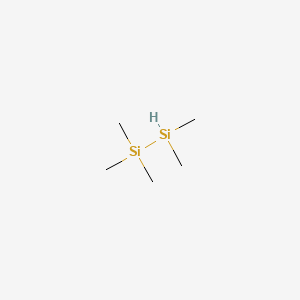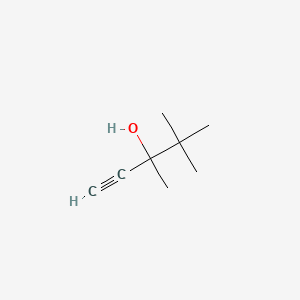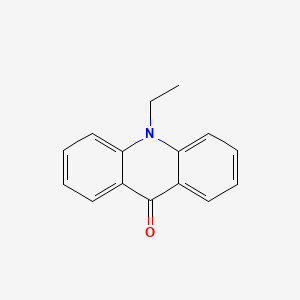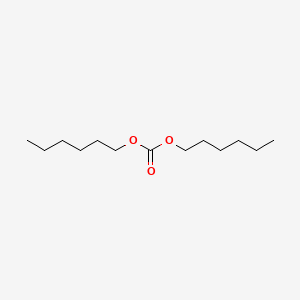
Carbonato de dihexilo
Descripción general
Descripción
Dihexyl carbonate is a useful research compound. Its molecular formula is C13H26O3 and its molecular weight is 230.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dihexyl carbonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dihexyl carbonate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación de propiedades termofísicas
El carbonato de dihexilo se ha evaluado por sus propiedades termofísicas, que son críticas en el diseño y operación de procesos químicos. Las Tablas Termo Web NIST/TRC proporcionan datos de propiedades termodinámicas críticamente evaluados para compuestos como el this compound, esenciales para comprender su comportamiento bajo diversas temperaturas y presiones .
Aplicaciones farmacéuticas
En la industria farmacéutica, el this compound se puede utilizar como un bloque de construcción para la síntesis orgánica. Está involucrado en transformaciones químicas como reacciones de descarboxilación, hidrogenación y transesterificación. Estos procesos son fundamentales para crear moléculas con alto potencial biológico, contribuyendo al desarrollo de materiales como uretanos y poliuretanos .
Síntesis de polímeros
El this compound juega un papel en la síntesis de policarbonatos y copolímeros a través de reacciones de intercambio éster-carbonato. Este proceso es crucial para crear materiales con propiedades específicas, como mayor durabilidad o biodegradabilidad, que se utilizan en diversas aplicaciones industriales .
Síntesis orgánica
En la síntesis orgánica, el this compound puede actuar como un activador o reactivo. Está involucrado en la síntesis de carbonatos y carbamatos, que son intermediarios importantes en la producción de una amplia gama de compuestos orgánicos .
Química verde
El this compound también es relevante en aplicaciones de química verde. Se considera una alternativa más segura a los solventes tradicionales y se puede utilizar en procesos que tienen como objetivo reducir el impacto ambiental. Su uso se alinea con los principios de la química verde, que se centran en reducir la síntesis química peligrosa y promover el uso de productos químicos más seguros .
Industria cosmética
En cosmética, los derivados del this compound funcionan como acondicionadores de la piel, ingredientes de fragancia y solventes. Se evalúan para la seguridad y se utilizan en formulaciones para mejorar la textura y las propiedades sensoriales de los productos cosméticos .
Aplicaciones ambientales
Finalmente, los derivados del this compound podrían utilizarse potencialmente en aplicaciones ambientales como la mejora del suelo y la recuperación de nutrientes. Las tecnologías como la carbonización hidrotermal (HTC) convierten la biomasa de desecho en materiales carbonosos, donde los derivados del this compound podrían desempeñar un papel en la mejora de la recuperación de nutrientes y la mejora de las condiciones del suelo .
Mecanismo De Acción
Target of Action
Dihexyl carbonate is a chemical compound with the formula C13H26O3 . It is primarily used in the synthesis of polycarbonate resins via melt transcarbonation . The primary targets of dihexyl carbonate are the monomers that are unsuitable for traditional melt polymerization at high temperatures .
Mode of Action
Dihexyl carbonate interacts with its targets through a process called melt polymerization . This process involves the reaction of dihexyl carbonate with monomers at high temperatures, resulting in the formation of polycarbonate resins . Dihexyl carbonate shows reactivity benefits over diphenyl carbonate in melt polymerization reactions, resulting in shorter reaction times and reduced heat exposure during polymerization .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of polycarbonate resins . The process involves the reaction of dihexyl carbonate with monomers, leading to the formation of polycarbonate resins . This suggests that dihexyl carbonate may affect the biochemical pathways related to polymer synthesis.
Result of Action
The primary result of dihexyl carbonate’s action is the formation of polycarbonate resins . These resins are widely used in various industries due to their durability, flexibility, and high transparency . Therefore, the molecular and cellular effects of dihexyl carbonate’s action are primarily observed in the form of the resulting polycarbonate resins.
Action Environment
The action of dihexyl carbonate is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, dihexyl carbonate shows increased reactivity in melt polymerization reactions, which are carried out at high temperatures . Additionally, the presence of monomers that are unsuitable for traditional melt polymerization can also influence the action of dihexyl carbonate .
Análisis Bioquímico
Biochemical Properties
Dihexyl carbonate plays a significant role in biochemical reactions, particularly in the synthesis of polycarbonates. It interacts with various enzymes, proteins, and other biomolecules. For instance, dihexyl carbonate can act as a substrate for esterases, which catalyze the hydrolysis of ester bonds. This interaction results in the formation of hexanol and carbon dioxide. Additionally, dihexyl carbonate can interact with proteins involved in the transcarbonation process, facilitating the transfer of carbonate groups to other molecules .
Cellular Effects
Dihexyl carbonate influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, dihexyl carbonate can modulate the activity of certain transcription factors, leading to changes in gene expression. It can also impact cellular metabolism by altering the levels of key metabolites involved in energy production and biosynthesis .
Molecular Mechanism
At the molecular level, dihexyl carbonate exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, dihexyl carbonate can inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in the flux of metabolites. Additionally, dihexyl carbonate can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dihexyl carbonate can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Dihexyl carbonate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of byproducts that may have different biological activities. Long-term studies have shown that dihexyl carbonate can have sustained effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of dihexyl carbonate vary with different dosages in animal models. At low doses, dihexyl carbonate may have minimal or no adverse effects, while higher doses can lead to toxicity and other adverse effects. Studies have shown that dihexyl carbonate can cause dose-dependent changes in cellular function, including alterations in gene expression and metabolic pathways. High doses of dihexyl carbonate can also lead to toxic effects, such as liver and kidney damage .
Metabolic Pathways
Dihexyl carbonate is involved in several metabolic pathways, including those related to energy production and biosynthesis. It interacts with enzymes and cofactors involved in these pathways, affecting the flux of metabolites and the levels of key intermediates. For example, dihexyl carbonate can inhibit the activity of certain enzymes in the tricarboxylic acid cycle, leading to changes in the levels of intermediates such as citrate and succinate .
Transport and Distribution
Within cells and tissues, dihexyl carbonate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Dihexyl carbonate can also accumulate in specific tissues, depending on its affinity for certain biomolecules. This distribution pattern can influence its biological activity and effects on cellular function .
Subcellular Localization
Dihexyl carbonate’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For instance, dihexyl carbonate can localize to the mitochondria, where it can affect energy production and other metabolic processes. Its localization can also influence its interactions with other biomolecules and its overall biological activity .
Propiedades
IUPAC Name |
dihexyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O3/c1-3-5-7-9-11-15-13(14)16-12-10-8-6-4-2/h3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQDSOXFNBWWJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)OCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40335005 | |
| Record name | Dihexyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40335005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7523-15-1 | |
| Record name | Dihexyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40335005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

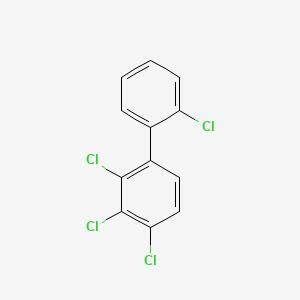
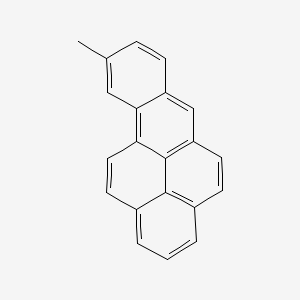
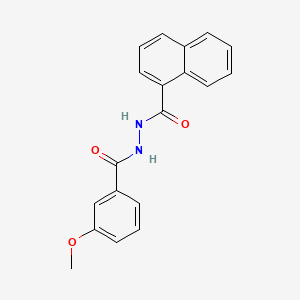
![Acetamide, N-[3-[(phenylmethyl)amino]phenyl]-](/img/structure/B1597314.png)



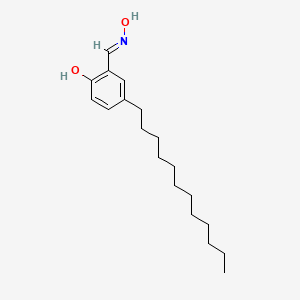
![(2S)-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-[[(2R)-pyrrolidine-2-carbonyl]amino]pentanediamide](/img/structure/B1597321.png)
![Bicyclo[1.1.1]pentane](/img/structure/B1597325.png)
